

Unraveling the Reaction Mechanism of 1-Cyclohexenylboronic Acid: A Computational Comparison

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Compound of Interest

Compound Name: *1-cyclohexenylboronic Acid*

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For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of key synthetic building blocks is paramount for process optimization and the rational design of novel chemical entities. This guide provides a comparative analysis of the computationally elucidated reaction mechanisms involving **1-cyclohexenylboronic acid** and related alkenylboronic acids, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Experimental data and alternative reagents are discussed to provide a comprehensive overview for practitioners in the field.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst.^{[1][2]} Alkenylboronic acids, such as **1-cyclohexenylboronic acid**, are valuable substrates in these reactions, leading to the formation of substituted alkenes, which are prevalent motifs in pharmaceuticals and functional materials. While the general catalytic cycle is well-established, computational studies have been instrumental in dissecting the nuanced mechanistic details, particularly the critical transmetalation step.^[1]

The Consensus Pathway: A Look at the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of an alkenylboronic acid with an organic halide ($R-X$) proceeds through a series of well-defined steps, as illustrated below. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the energetics and intermediates of this cycle.[3][4]



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Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acid Activation and Transmetalation

A critical aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid to facilitate the transfer of the organic group from boron to palladium in the transmetalation step.[2] Computational and experimental studies have shown that this activation is typically achieved through the use of a base.

Boron Species	Activating Agent	Key Mechanistic Features	Relative Reactivity
Alkenylboronic Acid	Base (e.g., OH ⁻)	Formation of a boronate species [R-B(OH) ₃] ⁻ , which is more nucleophilic and readily undergoes transmetalation.[2]	Moderate
Alkenylboronic Ester (e.g., pinacol)	Base / Water	Slower initial reaction rates are often observed, sometimes with a sigmoidal kinetic profile, suggesting an induction period.[1]	Varies
Alkenyl-trifluoroborate	Fluoride ions	Formation of a hypervalent silicate intermediate is proposed in some related systems.[5]	High
Alkenyl-boroxine	-	Can be more stable than the corresponding boronic acid and may exhibit faster reaction rates in some cases.[1]	High

Table 1: Comparison of different boron reagents and their activation in Suzuki-Miyaura coupling.

Computational studies have indicated that the energy barrier for the transmetalation step is significantly lowered upon formation of the boronate species.[1] This highlights the crucial role of the base in the reaction mechanism.

Alternative Reagents and Mechanistic Considerations

While **1-cyclohexenylboronic acid** is a versatile reagent, its stability can be a concern, with protodeboronation being a potential side reaction.^[1] To address this, more stable alternatives have been developed.

Alternative Reagent	Key Advantages	Mechanistic Notes
1-Cyclohexenyl-MIDA boronate	Air- and moisture-stable crystalline solids. ^[6]	The MIDA ligand protects the boron center and is cleaved under basic conditions to release the active boronic acid.
1-Cyclohexenyl-trifluoroborate	Enhanced stability and reactivity in some cases.	The mechanism of transmetalation can differ from that of boronic acids.

Table 2: Comparison of **1-cyclohexenylboronic acid** with alternative boron reagents.

The choice of the boron reagent can influence the reaction kinetics and the overall efficiency of the coupling reaction. Computational modeling can aid in the selection of the optimal reagent and reaction conditions by predicting the relative energy barriers of the key mechanistic steps.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to elucidate the reaction mechanisms of alkenylboronic acids.

Experimental Protocols:

- **Kinetic Studies:** Reaction rates are monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the order of the reaction with respect to each component.^[7] Sigmoidal kinetic profiles can suggest the involvement of an induction period or autocatalysis.^[1]

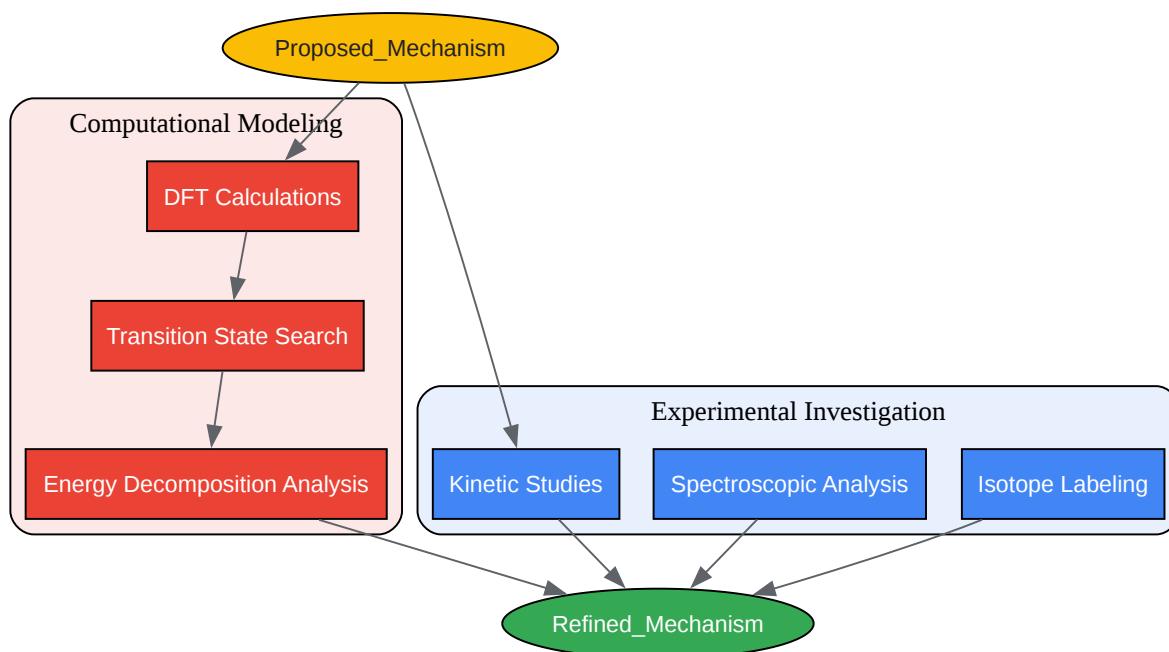
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H , ^{11}B , ^{19}F) is used to identify and characterize reaction intermediates.[1] For instance, the formation of boronate complexes can be observed by changes in the chemical shifts of the boron atom.
- Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the path of atoms throughout the reaction and provide evidence for specific mechanistic steps.

Computational Methodologies:

- Density Functional Theory (DFT): This is the most common computational method for studying reaction mechanisms.[3][4] It provides a good balance between accuracy and computational cost for calculating the geometries and energies of reactants, transition states, and products.
- Transition State Searching: Algorithms such as the nudged elastic band (NEB) or dimer method are used to locate the transition state structures that connect reactants and products.
- Energy Decomposition Analysis (EDA): This method can be used to break down the interaction energy between fragments (e.g., the palladium complex and the boronate) into physically meaningful components, such as electrostatic and orbital interactions.[8]

Logical Workflow for Mechanistic Investigation

The interplay between computational and experimental approaches is crucial for a thorough understanding of the reaction mechanism.



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Figure 2: A workflow diagram illustrating the synergy between experimental and computational methods.

In conclusion, computational studies have provided invaluable insights into the reaction mechanisms of **1-cyclohexenylboronic acid** and related compounds. By comparing different mechanistic proposals, evaluating alternative reagents, and employing a combination of experimental and theoretical techniques, researchers can gain a deeper understanding of these important transformations, ultimately leading to the development of more efficient and selective synthetic methods.

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